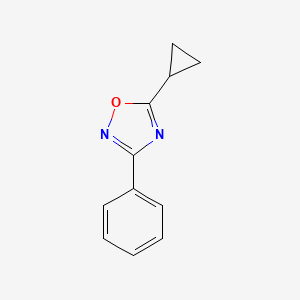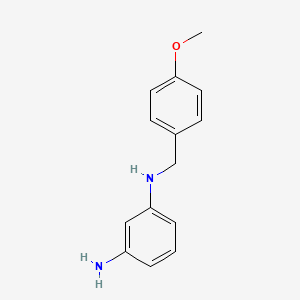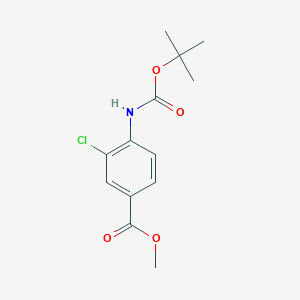
3,6-Dibromopicolinaldehyde
Vue d'ensemble
Description
3,6-Dibromopicolinaldehyde is an organic compound with the molecular formula C6H3Br2NO and a molecular weight of 264.9 g/mol . It is a derivative of picolinaldehyde, where two bromine atoms are substituted at the 3rd and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,6-Dibromopicolinaldehyde can be synthesized through a multi-step process involving the bromination of picolinaldehyde. The typical synthetic route includes:
Bromination: Picolinaldehyde is treated with bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 3rd and 6th positions.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors to handle larger quantities of reactants.
Efficient Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dibromopicolinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: 3,6-Dibromopicolinic acid.
Reduction: 3,6-Dibromopicolinyl alcohol.
Applications De Recherche Scientifique
3,6-Dibromopicolinaldehyde is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dibromopicolinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The bromine atoms enhance its reactivity, making it a valuable intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
- 3,5-Dibromopicolinaldehyde
- 2,6-Dibromopicolinaldehyde
- 3,6-Dichloropicolinaldehyde
Comparison: 3,6-Dibromopicolinaldehyde is unique due to the specific positioning of the bromine atoms, which influences its reactivity and chemical properties. Compared to its analogs, it offers distinct advantages in certain synthetic applications and research studies .
Propriétés
IUPAC Name |
3,6-dibromopyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCZLYPDOYEWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)







![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)


